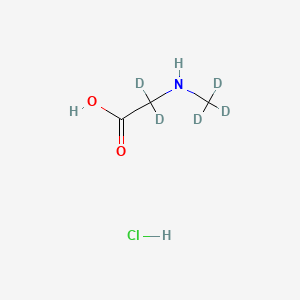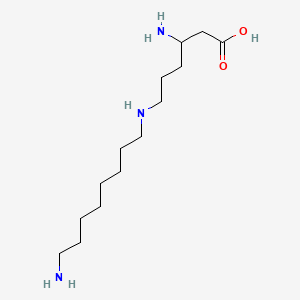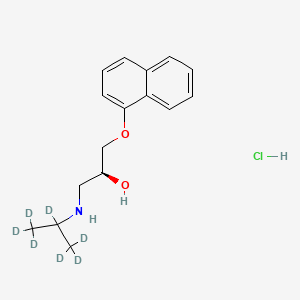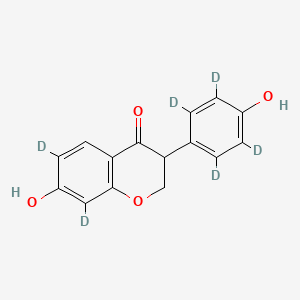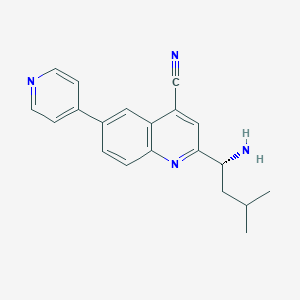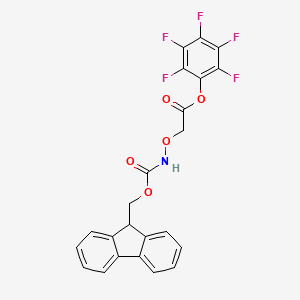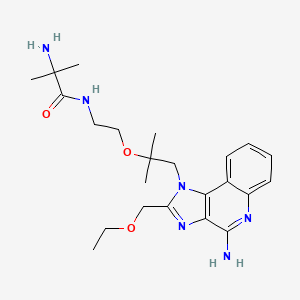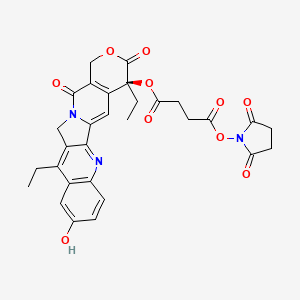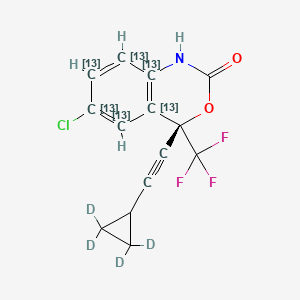
Efavirenz-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efavirenz-13C6 is a stable isotope-labeled compound of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection . . The incorporation of carbon-13 isotopes makes it particularly useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium (n-BuLi) at a temperature of -45°C . This reaction is followed by trifluoroacetylation to form a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .
Industrial Production Methods
Industrial production of Efavirenz typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow chemistry to enhance safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Efavirenz to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and halogen-substituted compounds .
Applications De Recherche Scientifique
Efavirenz-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Efavirenz.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety in treating HIV.
Industry: Applied in the quality control of pharmaceutical formulations containing Efavirenz.
Mécanisme D'action
Efavirenz-13C6, like its non-labeled counterpart, inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound targets the reverse transcriptase enzyme, an essential viral enzyme, and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: A similar compound with a different chemical structure but the same mechanism of action.
Etravirine: A second-generation non-nucleoside reverse transcriptase inhibitor with improved resistance profiles.
Uniqueness
Efavirenz-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in various biological and chemical studies .
Propriétés
Formule moléculaire |
C14H9ClF3NO2 |
|---|---|
Poids moléculaire |
325.65 g/mol |
Nom IUPAC |
(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |
Clé InChI |
XPOQHMRABVBWPR-MVJUSYNDSA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])[2H])C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
SMILES canonique |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


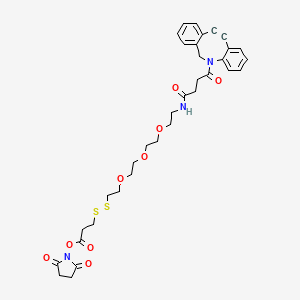
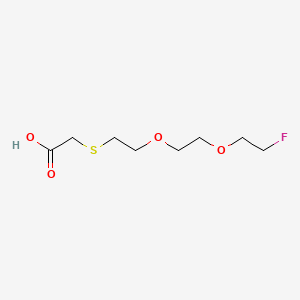
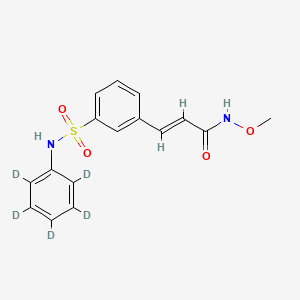
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
